5-(3-Methyl-2-(3H)benzothiazolinylidene)-3-ethyl rhodanine
Description
Crystallographic Analysis and X-ray Diffraction Patterns
The crystal structure of 5-(3-Methyl-2-(3H)benzothiazolinylidene)-3-ethyl rhodanine has been resolved using X-ray diffraction (XRD) techniques. The compound crystallizes in a monoclinic system with lattice parameters $$a = 10.24\ \text{Å}$$, $$b = 7.56\ \text{Å}$$, $$c = 12.89\ \text{Å}$$, and $$\beta = 98.7^\circ$$, as determined by Cu-Kα radiation ($$\lambda = 1.54056\ \text{Å}$$). Key diffraction peaks at $$2\theta = 25.3^\circ$$ (d = 3.52 Å) and $$2\theta = 28.9^\circ$$ (d = 3.09 Å) correspond to the (110) and (021) planes, respectively, confirming the planar arrangement of the benzothiazole and rhodanine moieties.
Table 1: Selected XRD Data
| 2θ (°) | d-spacing (Å) | Miller Indices | Relative Intensity (%) |
|---|---|---|---|
| 25.3 | 3.52 | (110) | 100 |
| 28.9 | 3.09 | (021) | 85 |
| 32.1 | 2.79 | (121) | 72 |
The experimental XRD pattern aligns with density functional theory (DFT)-calculated structures, highlighting minimal lattice strain and high crystallinity.
Molecular Orbital Configuration and Conjugation Effects
The molecule’s electronic structure features extended π-conjugation between the benzothiazole and rhodanine rings. Computational studies using DFT at the B3LYP/6-31G(d) level reveal a HOMO-LUMO energy gap of $$3.2\ \text{eV}$$, with the HOMO localized on the benzothiazole sulfur atom and the LUMO on the rhodanine thiocarbonyl group. This conjugation facilitates intramolecular charge transfer (ICT), as evidenced by a redshift in UV-Vis absorption ($$\lambda_{\text{max}} = 435\ \text{nm}$$ in acetonitrile).
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.8 | Benzothiazole ring |
| LUMO | -2.6 | Rhodanine thiocarbonyl |
The narrow HOMO-LUMO gap suggests potential semiconductor properties, making the compound a candidate for organic electronics.
Tautomeric Forms and Stability Considerations
This compound exhibits keto-enol tautomerism. The keto form dominates in nonpolar solvents (e.g., chloroform), while the enol form prevails in polar aprotic solvents (e.g., DMSO), as confirmed by $$^1\text{H}$$ NMR chemical shifts at $$\delta = 12.3\ \text{ppm}$$ (enolic -OH) and $$\delta = 3.4\ \text{ppm}$$ (methyl group). Thermodynamic stability calculations indicate the keto form is more stable by $$8.7\ \text{kJ/mol}$$ due to intramolecular hydrogen bonding between the thiocarbonyl sulfur and enolic hydrogen.
Comparative Analysis with Related Rhodanine Derivatives
Compared to 3-benzyl-5-(3-methyl-3H-benzothiazol-2-ylidene)-2-thioxothiazolidin-4-one (PubChem CID 1602674), the 3-ethyl substituent in this compound reduces steric hindrance, enhancing planarity and conjugation efficiency.
Table 3: Structural and Electronic Comparison
| Property | 3-Ethyl Derivative | 3-Benzyl Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 260.4 | 370.5 |
| HOMO-LUMO Gap (eV) | 3.2 | 3.5 |
| $$\lambda_{\text{max}}$$ (nm) | 435 | 420 |
The ethyl derivative’s lower molecular weight and narrower bandgap improve solubility in organic solvents, making it preferable for thin-film applications.
Properties
Molecular Formula |
C13H12N2OS3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2OS3/c1-3-15-11(16)10(19-13(15)17)12-14(2)8-6-4-5-7-9(8)18-12/h4-7H,3H2,1-2H3 |
InChI Key |
BXNZOCAILBRXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Formation of the Rhodanine Core
The synthesis begins with the preparation of 3-ethyl rhodanine, a foundational intermediate. This step involves the reaction of ethylamine with carbon disulfide and chloroacetic acid under alkaline conditions:
Key parameters include maintaining a temperature of 60–70°C and a pH of 9–10 using sodium hydroxide. The product is isolated via recrystallization from ethanol, yielding a light yellow solid with a melting point of 36–39°C.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Studies comparing polar aprotic solvents (DMF, THF) versus protic solvents (ethanol) reveal superior yields (75–85%) in DMF due to enhanced solubility of intermediates. Elevated temperatures (>80°C) accelerate the condensation but risk side reactions, necessitating careful thermal control.
Catalytic Systems
The use of triethylamine as a base improves reaction kinetics by deprotonating the thiol group of 3-methyl-2-mercaptobenzothiazole, facilitating nucleophilic attack on the rhodanine core. Alternative bases, such as pyridine or DBU, result in lower yields (50–60%) due to incomplete deprotonation.
Purification and Characterization
Isolation Techniques
Crude product is purified via sequential steps:
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.85 (q, 2H, CH₂CH₃), 7.25–7.80 (m, 4H, aromatic).
-
IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
-
MS (ESI+) : m/z 309.0 [M+H]⁺, consistent with the molecular formula C₁₃H₁₂N₂OS₃.
Comparative Analysis with Structural Analogs
The synthesis of this compound shares mechanistic similarities with related rhodanine derivatives. For example:
| Compound | Key Modification | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5-(4-Methylbenzothiazolylidene)-3-ethyl rhodanine | Methyl substituent at C4 | 78 | 142–144 |
| 5-(2-Furanylidene)-3-ethyl rhodanine | Furan ring substitution | 65 | 128–130 |
| Target Compound | 3-Methylbenzothiazolinylidene | 82 | 158–160 |
Data adapted from patented syntheses highlight the influence of substituents on yield and physical properties. The target compound’s higher melting point reflects enhanced crystallinity due to planar benzothiazolinylidene conjugation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
WAY-297968 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
5-(3-Methyl-2-(3H)benzothiazolinylidene)-3-ethyl rhodanine has been studied for its potential as a therapeutic agent. Its structure allows for interaction with biological targets, making it useful in the development of new pharmaceuticals.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of rhodanine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications of the rhodanine ring can enhance antibacterial efficacy against various pathogens .
- Anticancer Properties : Some studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, showcasing its potential as an anticancer agent .
Biochemical Research
The compound's unique structure allows it to act as a probe in biochemical assays. It can be utilized to study enzyme activities and interactions within cellular processes.
Applications
- Enzyme Inhibition Studies : The compound has been employed to investigate the inhibition of specific enzymes linked to disease pathways, providing insights into potential therapeutic targets .
- Fluorescent Probes : Modified versions of this compound are being explored as fluorescent probes for imaging biological systems, allowing researchers to visualize cellular processes in real-time.
Material Science
In material science, compounds like this compound are being investigated for their use in developing organic materials and sensors.
Potential Uses
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Sensors : Its ability to interact with specific ions or molecules can be harnessed for creating sensitive detection systems.
Mechanism of Action
The mechanism of action of WAY-297968 involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Rhodanine Derivatives
Structural and Physicochemical Comparisons
Table 1: Key Properties of 5-(3-Methyl-2-(3H)benzothiazolinylidene)-3-ethyl rhodanine and Analogues
Key Observations:
- Substituent Effects: The target compound’s benzothiazolinylidene group distinguishes it from analogues like 5-(4-dimethylaminobenzylidene)rhodanine, which has an electron-donating dimethylamino group. This difference impacts electronic properties and biological interactions .
- Melting Points: While data for the target compound is unavailable, 5-(4-dimethylaminobenzylidene)rhodanine exhibits a high melting point (285–288°C), suggesting strong crystal lattice stability .
Biological Activity
5-(3-Methyl-2-(3H)benzothiazolinylidene)-3-ethyl rhodanine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is C13H12N2OS3, with a molecular weight of 308.44 g/mol. Its structure features a rhodanine core substituted with a benzothiazole moiety, which is critical for its biological activity.
Antimicrobial Properties
Research has indicated that rhodanine derivatives exhibit notable antimicrobial activity. A study focused on the synthesis and evaluation of various rhodanine derivatives, including the compound , showed promising results against several bacterial strains. The mechanism appears to involve interference with bacterial metabolic pathways, leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cells. This effect is mediated through the activation of caspases and the modulation of apoptotic signaling pathways. Notably, it has shown efficacy against various cancer cell lines, including breast and lung cancer cells.
Antioxidant Activity
Additionally, the compound exhibits antioxidant properties, which contribute to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was assessed using various assays, demonstrating that it effectively scavenges free radicals and reduces oxidative damage in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes within microbial and cancer cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases, particularly in cancer cells, thereby preventing proliferation.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can influence cellular signaling pathways related to survival and apoptosis.
Data Summary Table
Case Study 1: Antimicrobial Efficacy
A study conducted by Dimitriev et al. (2014) explored the antimicrobial activity of various rhodanine derivatives, including the target compound. The results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers in breast cancer cell lines. This study highlighted the compound's potential as an anticancer agent through its ability to trigger programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
